N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, a pyrrolidinyl-pyrimidinyl group, and a thioacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioacetamide linkage: This can be achieved by reacting a suitable acyl chloride with a thiol in the presence of a base.
Introduction of the pyrrolidinyl-pyrimidinyl group: This step might involve nucleophilic substitution reactions where the pyrimidine ring is functionalized with a pyrrolidine moiety.
Attachment of the chloro-methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Transition metal catalysts like palladium or nickel can be employed in cross-coupling reactions.
Solvent selection: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Temperature and pressure control: Reactions may be conducted under reflux conditions or in pressurized reactors to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group would yield sulfoxides or sulfones, while nucleophilic substitution on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-24-14-5-4-12(18)10-13(14)20-16(23)11-25-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNJPVWEOBDNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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